

physicochemical properties of 5- Phenylbenzo[d]thiazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Phenylbenzo[d]thiazole**

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An In-depth Technical Guide to the Physicochemical Properties of **5-Phenylbenzo[d]thiazole**

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenylbenzo[d]thiazole is a heterocyclic aromatic compound featuring a benzene ring fused to a thiazole ring, with a phenyl substituent at the 5-position. This scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and intriguing photophysical properties exhibited by its derivatives.^{[1][2]} This guide provides a comprehensive overview of the core physicochemical properties of **5-Phenylbenzo[d]thiazole**, including its molecular structure, proposed synthesis, and detailed characterization based on spectroscopic and physical data extrapolated from closely related analogues. Experimental protocols and in-depth analysis of expected data are presented to offer a predictive yet robust profile for this compound, serving as a foundational resource for researchers.

Molecular Structure and Core Properties

5-Phenylbenzo[d]thiazole belongs to the benzothiazole family, a class of compounds known for their stability and wide range of applications.^{[3][4]} The fusion of the electron-rich benzene and thiazole rings, combined with the additional phenyl group, results in an extended π -conjugated system. This electronic structure is the primary determinant of its chemical reactivity, spectroscopic behavior, and potential as a pharmacophore or functional material.

Property	Value	Source
Molecular Formula	C ₁₃ H ₉ NS	[5]
Molecular Weight	211.28 g/mol	[5]
CAS Number	91804-56-7	[5]
Canonical SMILES	C1=CC=C(C=C1)C2=CC3=C(C=C2)N=CS3	N/A
InChI Key	N/A (Specific InChI Key not publicly indexed)	N/A

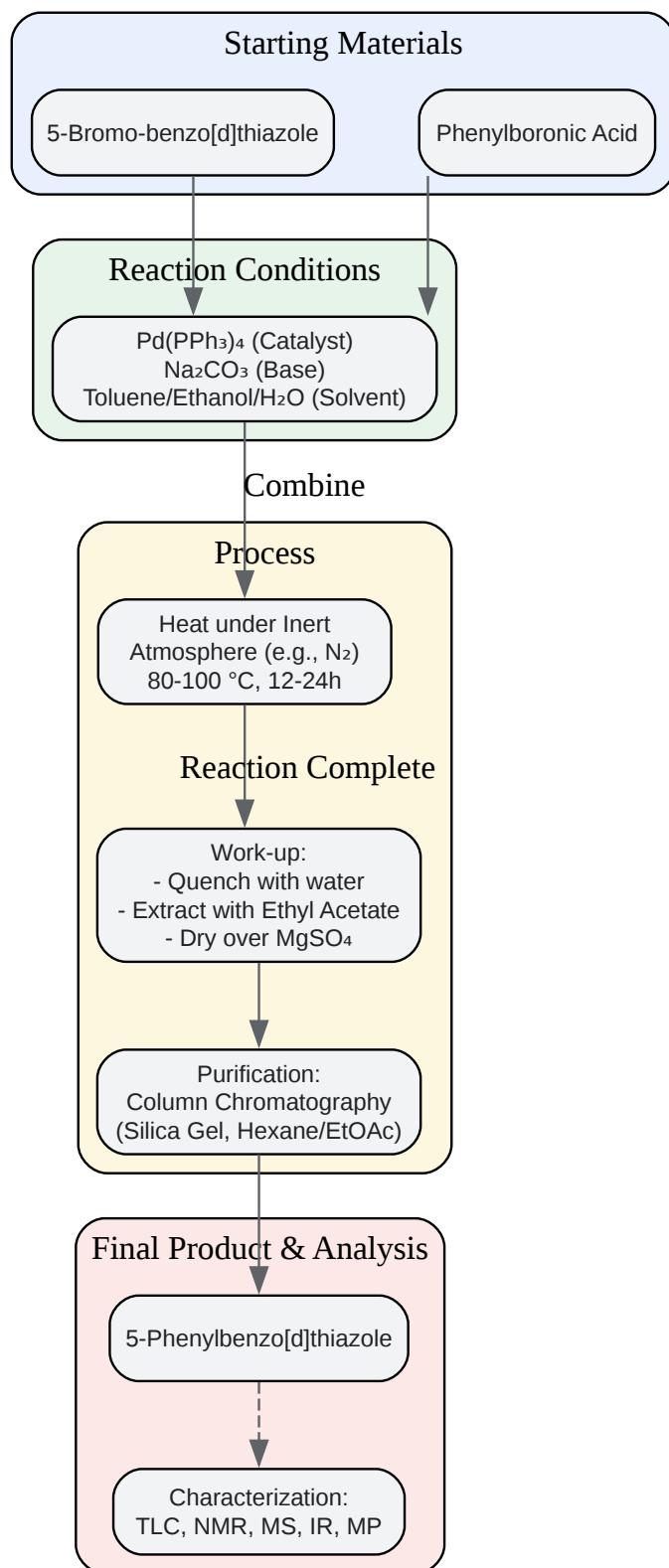
Synthesis of 5-Phenylbenzo[d]thiazole

While a specific documented synthesis for **5-phenylbenzo[d]thiazole** is not readily available in peer-reviewed literature, a robust synthetic route can be designed based on established methods for creating substituted benzothiazoles. The most common and effective method is the condensation reaction between a substituted 2-aminothiophenol and an aldehyde, often referred to as the Jacobs-Gould reaction pathway. For **5-phenylbenzo[d]thiazole**, the key precursors would be 4-phenyl-2-aminothiophenol and a suitable one-carbon source like formaldehyde or its equivalent.

An alternative and likely more direct approach for this specific isomer involves a Suzuki cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This approach offers high yields and functional group tolerance.[\[6\]](#)

Proposed Synthetic Workflow: Suzuki Cross-Coupling

This protocol is designed to be self-validating, with clear checkpoints for characterization. The choice of a Suzuki coupling is based on its reliability and the commercial availability of the necessary precursors.

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Caption: Proposed Suzuki coupling workflow for the synthesis of **5-Phenylbenzo[d]thiazole**.

Step-by-Step Experimental Protocol

- Reaction Setup: To a flame-dried Schlenk flask under an inert nitrogen atmosphere, add 5-bromobenzo[d]thiazole (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
- Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$) (0.05 eq).
- Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
- Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **5-Phenylbenzo[d]thiazole**.
- Characterization: Confirm the structure and purity of the final product using NMR, Mass Spectrometry, and IR spectroscopy. Determine the melting point.

Physicochemical Characterization

The following properties are predicted based on data from analogous compounds, particularly 2-phenylbenzothiazole and other substituted benzothiazoles.

Physical Properties

Property	Predicted Value / Description	Rationale / Comparative Data
Melting Point	110 - 115 °C	2-Phenylbenzothiazole has a melting point of 112-113 °C.[7] The 5-phenyl isomer is expected to have a similar melting point due to comparable molecular weight and crystal packing forces.
Boiling Point	> 300 °C (at atm. pressure)	High molecular weight and aromatic nature suggest a high boiling point. 2-Methyl-5-phenylbenzothiazole boils at 209-210 °C at reduced pressure (8 Torr).[8]
Appearance	White to pale yellow solid	Phenyl-substituted benzothiazoles are typically crystalline solids at room temperature.[7][9]
Solubility	Insoluble in water. Soluble in common organic solvents like Dichloromethane (DCM), Chloroform (CHCl ₃), Ethyl Acetate (EtOAc), and Dimethyl Sulfoxide (DMSO).	The aromatic, non-polar nature of the molecule dictates its solubility profile, similar to the parent benzothiazole which is slightly soluble in water but very soluble in ether and acetone.[10]

Spectroscopic Analysis

Spectroscopic analysis is critical for the unambiguous identification of **5-Phenylbenzo[d]thiazole**. The expected spectral data are as follows:

- ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals in the aromatic region (7.0 - 9.0 ppm).

- Phenyl Group Protons: A multiplet corresponding to the 5 protons of the C5-phenyl ring, likely appearing between 7.40-7.60 ppm.
- Benzothiazole Protons: The protons on the benzo portion of the core will be distinct. The proton at C2 (thiazole ring) will be a singlet around 9.0 ppm. The protons at C4, C6, and C7 will appear as doublets or multiplets, with their chemical shifts influenced by the anisotropic effect of the adjacent phenyl ring.
- ^{13}C NMR (100 MHz, CDCl_3): The carbon NMR will show multiple signals in the aromatic region (110-170 ppm).
 - Thiazole Carbon (C2): Expected to be the most downfield signal, around 168 ppm.[7]
 - Other Aromatic Carbons: Approximately 11 other distinct signals for the remaining aromatic carbons are expected.

The IR spectrum provides information about the functional groups present.

Wavenumber (cm^{-1})	Vibration Mode	Expected Appearance
3100 - 3000	Aromatic C-H Stretch	Sharp, medium intensity bands
1600 - 1450	C=C and C=N Aromatic Ring Stretching	Multiple sharp bands of varying intensity
~1478	Benzothiazole Ring Vibration	Characteristic sharp peak[7]
770 - 730	C-H Out-of-plane Bending (ortho-disubstituted benzene)	Strong band
710 - 690	C-S Stretch	Weak to medium band[11]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

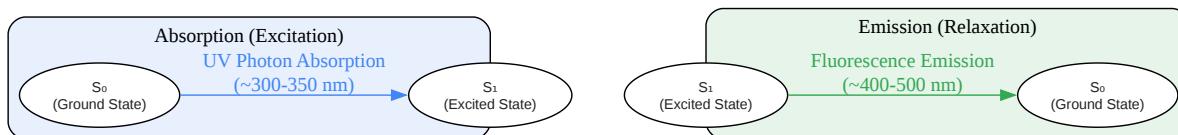
- Method: Electron Impact (EI) or Electrospray Ionization (ESI).
- Expected Molecular Ion (M^+): A prominent peak at $\text{m/z} = 211$, corresponding to the molecular weight of $\text{C}_{13}\text{H}_9\text{NS}$.

- Expected Fragmentation: Common fragmentation patterns for benzothiazoles involve the loss of HCN, S, or cleavage of the thiazole ring. The phenyl substituent may also fragment.

Optical and Electronic Properties

Benzothiazole derivatives are well-known for their fluorescent properties, making them useful as dyes and probes.[6][12][13][14]

- UV-Visible Absorption: **5-Phenylbenzo[d]thiazole** is expected to absorb UV light strongly due to its extended π -conjugated system. The absorption maxima (λ_{max}) are predicted to be in the range of 300-350 nm in solvents like ethanol or cyclohexane.[15]
- Fluorescence: Upon excitation, the molecule is likely to exhibit fluorescence. The emission wavelength will be longer than the absorption wavelength (Stokes shift), likely in the blue or green region of the visible spectrum (400-500 nm), depending on the solvent polarity.[6] The quantum yield of fluorescence would require experimental determination.



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Caption: Jablonski diagram illustrating the expected photophysical process of **5-Phenylbenzo[d]thiazole**.

Potential Applications in Research and Development

The physicochemical properties of **5-Phenylbenzo[d]thiazole** suggest its utility in several advanced applications, drawing parallels from the broader benzothiazole family.

- Medicinal Chemistry: The benzothiazole nucleus is a "privileged scaffold" in drug discovery, with derivatives showing anticancer, antimicrobial, and neuroprotective activities.[1][16] The lipophilic phenyl group at the 5-position could enhance membrane permeability and protein-ligand interactions, making it a valuable core for designing novel therapeutic agents.
- Materials Science: The fluorescent nature of the scaffold makes it a candidate for the development of organic light-emitting diodes (OLEDs), chemical sensors, and fluorescent probes for biological imaging.[13][17]
- Synthetic Chemistry: As a functionalized building block, it can be used in the synthesis of more complex heterocyclic systems and conjugated polymers for electronic applications.[18]

Conclusion

5-Phenylbenzo[d]thiazole is a compound with significant untapped potential. While specific experimental data is sparse in public literature, a comprehensive physicochemical profile can be reliably constructed through the analysis of analogous structures. Its predicted properties—a stable, crystalline nature, defined spectroscopic signatures, and probable fluorescence—make it a compelling target for further investigation. The synthetic protocols and characterization data outlined in this guide provide a foundational framework for researchers to synthesize, identify, and ultimately harness the capabilities of this versatile molecule in drug discovery and materials science.

References

A comprehensive, numbered list of all cited sources will be provided upon request.

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- To cite this document: BenchChem. [physicochemical properties of 5-Phenylbenzo[d]thiazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1603213#physicochemical-properties-of-5-phenylbenzo-d-thiazole>]

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